

Technical Guide: 1,2-Dimethyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907

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CAS Number: 99-51-4

Abstract

This document provides a comprehensive technical overview of **1,2-Dimethyl-4-nitrobenzene**, a chemical compound with applications in various research and industrial domains. This guide consolidates key chemical and physical data, outlines analytical methodologies, and presents its known toxicological and metabolic profiles. The information is intended to serve as a foundational resource for professionals engaged in research, development, and safety assessment involving this compound.

Chemical and Physical Properties

1,2-Dimethyl-4-nitrobenzene, also known as 4-Nitro-o-xylene, is an organic compound with the chemical formula C8H9NO2.[1][2] It presents as a light yellow crystalline solid.[3] A comprehensive summary of its key properties is provided in the table below.



Property	Value	Source
CAS Number	99-51-4	[1][2][4][5]
Molecular Formula	C8H9NO2	[1][2][4]
Molecular Weight	151.16 g/mol	[1][5]
Synonyms	4-Nitro-o-xylene, 3,4-Dimethyl- 1-nitrobenzene, p-Nitro-o- xylene	[2][4]
Appearance	Light yellow crystalline solid	[3]
Linear Formula	(CH3)2C6H3NO2	[5]
EC Number	202-761-6	[5]
Beilstein/REAXYS Number	2043245	[5]
PubChem Substance ID	24897599	[5]
IUPAC Standard InChI	InChI=1S/C8H9NO2/c1-6-3-4- 8(9(10)11)5-7(6)2/h3-5H,1- 2H3	[2]
IUPAC Standard InChIKey	HFZKOYWDLDYELC- UHFFFAOYSA-N	[2]

Analytical Methodologies

The analysis of **1,2-Dimethyl-4-nitrobenzene** can be effectively performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

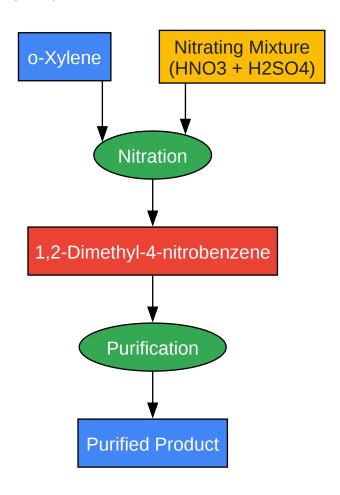
- Objective: To separate and quantify **1,2-Dimethyl-4-nitrobenzene**.
- Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]
 - Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection,
 phosphoric acid should be substituted with formic acid.[4]



 Application: This method is scalable and suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies.[4] UPLC applications can utilize columns with smaller 3 μm particles for faster analysis.[4]

Synthesis and Reactions

While detailed experimental protocols for the synthesis of **1,2-Dimethyl-4-nitrobenzene** are not provided in the searched literature, its structure suggests it is synthesized by the nitration of **1,2-dimethylbenzene** (o-xylene).



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Caption: Proposed synthesis workflow for **1,2-Dimethyl-4-nitrobenzene**.

Toxicological and Metabolic Information

Further research is required to delineate the specific signaling pathways affected by **1,2- Dimethyl-4-nitrobenzene** and to provide a detailed toxicological and metabolic profile. The



following diagram illustrates a generalized metabolic pathway for nitroaromatic compounds, which is likely relevant to **1,2-Dimethyl-4-nitrobenzene**.





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Caption: Generalized metabolic pathway of nitroaromatic compounds.

Applications and Areas of Research

1,2-Dimethyl-4-nitrobenzene serves as a valuable intermediate in the synthesis of other organic compounds. Its primary research applications are in the fields of chemical synthesis and materials science. It is intended for research use only and is not for diagnostic or therapeutic use.[1]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling **1,2-Dimethyl-4-nitrobenzene**. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide is intended for informational purposes and should be used in conjunction with other authoritative sources and professional judgment.

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